molecular formula C22H28N2O4S B2675044 4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1251634-39-5

4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Katalognummer: B2675044
CAS-Nummer: 1251634-39-5
Molekulargewicht: 416.54
InChI-Schlüssel: CUWCSPKGXNMPRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-((Benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a synthetic small molecule characterized by a piperidine ring substituted with a benzyloxymethyl group at the 3-position, linked via a carbonyl group to a benzenesulfonamide scaffold with N,N-dimethyl substituents (Fig. 1).

The N,N-dimethylbenzenesulfonamide moiety is a common pharmacophore in enzyme inhibitors, such as PRMT4 inhibitors, as evidenced by structurally related compounds in the literature .

Eigenschaften

IUPAC Name

N,N-dimethyl-4-[3-(phenylmethoxymethyl)piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-23(2)29(26,27)21-12-10-20(11-13-21)22(25)24-14-6-9-19(15-24)17-28-16-18-7-4-3-5-8-18/h3-5,7-8,10-13,19H,6,9,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWCSPKGXNMPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile. The final step involves the sulfonylation of the piperidine derivative with a sulfonyl chloride in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds containing the piperidine moiety exhibit a range of biological activities:

  • Anticancer Properties : Studies have shown that derivatives of piperidine can inhibit cancer cell proliferation. For instance, analogs of 4-(3-((benzyloxy)methyl)piperidine) have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .
  • Neuroprotective Effects : Certain piperidine derivatives are being explored for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with muscarinic receptors .
  • Antimicrobial Activity : Compounds similar to 4-(3-((benzyloxy)methyl)piperidine) have shown promise as antimicrobial agents, effective against a range of bacterial strains .

Case Studies

  • Colon Cancer Treatment : A study investigating TASIN analogs, which include similar piperidine structures, reported promising results in inhibiting colon cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
  • Cognitive Enhancement : Research on N-substituted piperidine derivatives demonstrated their potential as muscarinic M1 agonists, which could enhance cognitive functions in models of memory impairment .
  • Insecticidal Properties : Some derivatives have been developed as insecticides, showcasing effectiveness against agricultural pests while minimizing harm to crops .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and applications of various compounds related to 4-(3-((benzyloxy)methyl)piperidine):

Compound NameBiological ActivityApplication Area
4-(3-((benzyloxy)methyl)piperidine)Anticancer, NeuroprotectiveDrug Development
N-substituted piperidinyl compoundsCognitive EnhancementNeuropharmacology
Piperidine sulfonamidesAntimicrobialAgricultural Chemistry

Wirkmechanismus

The mechanism of action of 4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1. Structural Comparison of 4-(3-((Benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide with Analogs

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties Reference
4-(3-((Benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide (Target Compound) Piperidine with 3-benzyloxymethyl group; N,N-dimethylbenzenesulfonamide ~470 (estimated) High lipophilicity (benzyloxymethyl); potential enhanced metabolic stability -
N,4-Dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide Unsubstituted piperidine; N,N-dimethylbenzenesulfonamide ~386 Lower lipophilicity; simpler structure with no steric hindrance
3-Methoxy-N-{4-[(4-phenylpiperazinyl)carbonyl]benzyl}benzenesulfonamide Piperazine ring (instead of piperidine); methoxy substituent on benzene ~479 Increased polarity (methoxy); piperazine may enhance solubility
4-((3-(4-Methoxyphenoxy)piperidin-1-yl)carbonyl)-N-thiazol-2-ylbenzenesulfonamide Thiazole substituent on sulfonamide; 4-methoxyphenoxy on piperidine ~487 Electron-withdrawing thiazole group; potential for π-π interactions
3-(5-Amino-1-methyl-1H-indol-3-yl)-N,N-dimethylbenzenesulfonamide (Compound 47) Indole ring linked to sulfonamide; no piperidine ~343 Planar indole moiety; potential for DNA intercalation or kinase inhibition

Key Observations:

Piperidine vs. Piperazine Rings : The target compound’s piperidine ring (6-membered, one nitrogen) offers less conformational flexibility compared to piperazine analogs (6-membered, two nitrogens), which may influence binding to target proteins .

Sulfonamide Substituents : The N,N-dimethyl group reduces steric hindrance compared to bulkier substituents (e.g., thiazole in ), favoring interactions with shallow binding pockets.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The benzyloxymethyl group may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., ), necessitating formulation adjustments for in vivo studies.
  • Metabolic Stability : Benzyl ethers are susceptible to oxidative metabolism, but the piperidine ring’s substitution pattern may slow degradation compared to aliphatic chains .

Biologische Aktivität

4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, often referred to as a benzyloxy piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a selective antagonist for dopamine receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a benzyloxy group and a sulfonamide moiety. Its structural formula can be summarized as follows:

  • Chemical Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.45 g/mol
  • CAS Number : 1251634-39-5

1. Dopamine Receptor Antagonism

Research has indicated that benzyloxy piperidine derivatives exhibit significant antagonistic activity at the dopamine D4 receptor (D4R). The D4R is implicated in various neurological conditions, including Parkinson's disease and schizophrenia. The compound has been shown to selectively inhibit D4R with a binding affinity (K_i) significantly lower than that for other dopamine receptor subtypes, indicating a potential therapeutic application in managing L-DOPA-induced dyskinesias in Parkinson's disease patients .

2. In Vitro Studies

In vitro assays demonstrated that the compound effectively inhibited cell proliferation in colon cancer cell lines, suggesting anti-cancer properties. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .

3. In Vivo Studies

Animal models have provided further insights into the biological activity of this compound. In a study utilizing a 6-hydroxydopamine (6-OHDA) mouse model, administration of the compound resulted in a dose-dependent reduction in abnormal involuntary movements (AIMs), a hallmark of dyskinesia associated with chronic L-DOPA treatment. This suggests that the compound may not only block D4R but also mitigate some side effects of Parkinson's disease treatments .

Case Study 1: Anticancer Activity

A series of analogs based on the benzyloxy piperidine scaffold were synthesized and evaluated for their anticancer properties against various colon cancer cell lines. The results indicated that modifications to the sulfonamide group could enhance cytotoxicity, with some compounds showing IC50 values in the low micromolar range .

Case Study 2: Neurological Effects

In another study focusing on neurological applications, researchers explored the effects of this compound on motor function in animal models of Parkinson's disease. The findings revealed that the compound not only reduced dyskinesia scores but also improved overall motor function, highlighting its potential dual role as both an antagonist and a neuroprotective agent .

Summary of Findings

Property/ActivityObservations
D4R AntagonismSelective inhibition with low K_i values
Anticancer ActivityEffective against colon cancer cell lines
In Vivo EfficacyReduced dyskinesia in Parkinson's models
MechanismModulation of signaling pathways

Q & A

Q. Optimization strategies :

  • Temperature control : Maintaining 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while dichloromethane improves solubility for purification .
  • Catalyst use : Palladium catalysts for benzyloxy group installation, with strict inert atmosphere conditions .

How can conflicting NMR spectral data (e.g., unexpected splitting or integration ratios) be systematically resolved during structural elucidation?

Advanced
Conflicts in NMR data require a tiered analytical approach:

2D NMR validation : Utilize COSY (¹H-¹H correlations) and HSQC (¹H-¹³C correlations) to assign overlapping signals. For example, piperidine ring protons (δ 1.5–3.5 ppm) often overlap; HSQC distinguishes methylene vs. methine groups .

Cross-technique verification : Compare with HRMS to confirm molecular formula and HPLC retention times to rule out impurities .

Dynamic NMR : Variable-temperature NMR (e.g., 25–60°C) resolves conformational exchange broadening in piperidine rings .

Which analytical techniques are indispensable for ensuring the purity and structural fidelity of this compound in academic research?

Q. Basic

  • HPLC : Quantify purity (>95% by peak area) using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyloxy methyl at δ 4.5–5.0 ppm; sulfonamide at δ 2.8–3.1 ppm) .
  • HRMS : Exact mass determination (e.g., [M+H]+ calculated for C22H27N2O4S: 439.1695) ensures molecular integrity .

What methodologies are effective in elucidating the structure-activity relationships (SAR) of derivatives of this compound?

Advanced
SAR studies involve:

Derivative synthesis : Modify substituents (e.g., benzyloxy → alkoxy; dimethylamine → alkylamine) to assess functional group contributions. highlights trifluoromethyl and methoxy substitutions altering bioactivity .

Biological assays : Test enzyme inhibition (e.g., carbonic anhydrase) or receptor binding using in vitro models.

Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding interactions with target proteins, guiding rational design .

How can researchers address low yields in the final amide coupling step during synthesis?

Advanced
Yield optimization strategies include:

  • Coupling agent screening : Compare EDCl, DCC, or HATU efficiency under identical conditions. HATU often improves yields in sterically hindered systems .
  • Solvent polarity adjustment : Switch from THF to DMF to enhance reagent solubility .
  • Temperature gradients : Gradual warming (e.g., −20°C → room temperature) reduces epimerization in chiral intermediates .

What experimental designs are recommended to analyze contradictory biological activity data across similar derivatives?

Advanced
Contradictions arise from assay variability or off-target effects. Mitigation strategies:

Dose-response curves : Establish EC50/IC50 values across multiple concentrations to confirm potency trends .

Orthogonal assays : Validate enzyme inhibition with fluorescence-based and radiometric assays .

Metabolic stability testing : Incubate compounds with liver microsomes to identify rapid degradation as a confounding factor .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.